molecular formula C22H22ClFN4O2 B2505941 (2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide CAS No. 1251576-17-6

(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide

Cat. No. B2505941
CAS RN: 1251576-17-6
M. Wt: 428.89
InChI Key: GWYZQZAKUPDNSG-UHFFFAOYSA-N
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Description

The compound "(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide" is a derivative of acrylamide featuring a furan ring and an oxadiazole moiety. Furan derivatives are known for their diverse biological activities, and the incorporation of an oxadiazole ring often contributes to the compound's pharmacological properties. The specific structure of this compound suggests potential antibacterial activity, as similar structures have been studied for such effects.

Synthesis Analysis

The synthesis of related furan acrylamide derivatives typically involves the condensation of an acyloyl chloride precursor with various amino compounds. For instance, the synthesis of 2-ethoxymethyl-3-(5-nitro-2-furyl) acrylamide derivatives was achieved by reacting 2-ethoxymethyl-3-(5-nitro-2-furyl) acyloyl chloride with different amino compounds, resulting in a series of compounds with varying substituents and potential antibacterial activities . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of furan acrylamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an acrylamide moiety, which is a functional group consisting of a double bond between carbon and nitrogen. The presence of a 1,3,4-oxadiazole ring, as seen in the compound of interest, is known to influence the electronic distribution and conformational stability of the molecule, which can affect its biological activity .

Chemical Reactions Analysis

Furan acrylamide derivatives can undergo various chemical reactions. For example, the treatment of 3-(5-nitro-2-furyl)acrylamide oxime with benzaldehyde and acid anhydrides or chlorides leads to the formation of oxadiazoline and O-acyl-3-(5-nitro-2-furyl)acrylamide oximes, respectively . These reactions demonstrate the reactivity of the furan acrylamide core and its ability to form different heterocyclic systems, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan acrylamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the nitro group in 5-nitro-2-furyl derivatives, can increase the acidity of the amide hydrogen, affecting solubility and reactivity. The oxadiazole ring contributes to the rigidity of the molecule and can enhance the lipophilicity, which is important for the compound's ability to permeate cell membranes and exhibit antibacterial activity . The specific physical and chemical properties of the compound "this compound" would need to be determined experimentally, but its structural analogs suggest promising attributes for biological applications.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Furan Compounds : Research on the synthesis of furan compounds, including derivatives similar to (2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide, has been conducted. These studies often focus on understanding the chemical properties and reactions involved in the synthesis process of such compounds (Hirao, Kato, 1972).

Antibacterial Activity

  • Antibacterial Properties : Some derivatives of furan compounds, which share a structural resemblance to this compound, have exhibited strong antibacterial activities, particularly against Staphylococcus aureus (Hirao, Kato, Hirota, 1971).

Anticancer Evaluation

  • Anticancer Evaluation : Derivatives of 1,3,4-oxadiazoles, similar in structure to this compound, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This includes research on their effectiveness against breast, lung, prostate, and other cancer cell lines (Yakantham, Sreenivasulu, Raju, 2019).

Antioxidant Activity

  • Antioxidant Properties : Studies have been conducted on the antioxidant activity of derivatives of 1,3,4-oxadiazoles, which are structurally related to this compound. These compounds have demonstrated significant radical scavenging activity (Mallesha, Harish, Mohana, Rekha, 2014).

Antimycobacterial Activity

  • Antimycobacterial Properties : Some oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis, indicating potential in the treatment of tuberculosis. This research explores compounds structurally similar to this compound (Ali, Shaharyar, 2007).

properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-14-12-16(24)6-7-19(14)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-30-22)17-4-2-3-5-18(17)23/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZQZAKUPDNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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